molecular formula C10H9ClN2O2 B13290505 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13290505
M. Wt: 224.64 g/mol
InChI Key: IOUKSJLQYMFPDN-UHFFFAOYSA-N
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Description

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl(prop-2-yn-1-yl)amine under appropriate conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like copper chloride (CuCl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-pyridinecarboxylic acid: A precursor in the synthesis of the target compound.

    Methyl(prop-2-yn-1-yl)amine: Another precursor used in the synthesis.

    Other pyridine derivatives: Compounds with similar structures and functional groups.

Uniqueness

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with a chloro group, a methyl group attached to a prop-2-yn-1-yl amino group, and a carboxylic acid group. Its unique structure positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

The molecular formula of this compound is C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}, with a molecular weight of approximately 224.64 g/mol. The presence of the chloro and amino groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as effective agents against various pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. It has shown promising results in vitro, demonstrating the ability to induce apoptosis in cancer cells. For example, related compounds have been found to have significant efficacy in human breast cancer xenograft models, indicating that similar mechanisms may be applicable to this compound .

The biological activity of this compound is believed to involve modulation of enzyme activity or receptor binding. Interaction studies using molecular docking and in vitro assays have been employed to assess how the compound interacts with various biological targets, which is crucial for understanding its therapeutic potential .

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

  • Case Study on Anticancer Activity : A study demonstrated that compounds structurally similar to 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine exhibited potent apoptosis induction in cancer cell lines, with EC50 values in the nanomolar range .
  • Antimicrobial Efficacy : Research on related pyridine derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that 2-Chloro-6-[methyl(prop-2-yn-1-yloxy)amino]pyridine could have similar antimicrobial properties.

Comparative Analysis

To better understand the uniqueness of 2-Chloro-6-[methyl(prop-2-yn-1-yloxy)amino]pyridine, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
5-Chloro-2-[ethyl(prop-2-yloxy)amino]pyridineC10H10ClN2O2Contains an ethyl group instead of methyl
2-Chloro-6-(propynylamino)pyridineC10H9ClNLacks carboxylic acid group
6-MethylpyridineC6H7NSimpler structure without carboxylic or amino groups

The presence of both chloro and carboxylic acid functional groups in 2-Chloro-6-[methyl(prop-2-yne)-amino]pyridine distinguishes it from these compounds, potentially influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-4-13(2)9-6-7(10(14)15)5-8(11)12-9/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

IOUKSJLQYMFPDN-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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